![molecular formula C8H12N2O2S B3013388 Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate CAS No. 948224-87-1](/img/structure/B3013388.png)
Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate
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Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate and related compounds has been explored in various studies. One approach for synthesizing related thiazole derivatives involves the reaction of N-arylthiazole-2-amines with ethyl chloroacetate using NaH as a base in THF, which yielded a series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates . Another method reported the cyclization of thioamide with 2-chloroacetoacetate to produce ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate . Additionally, a one-pot synthesis of ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3-yl]acetates was achieved by reacting 2H-3-chromenecarbaldehydes with glycine ethyl ester hydrochloride and mercaptoacetic acid .
Molecular Structure Analysis
The molecular structure of related thiazole compounds has been determined using various techniques. X-ray diffraction methods have been employed to elucidate the crystal structure of ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . Similarly, the crystal structure of a thioamide derivative, ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, was determined, showing a Z-conformation for the thioamide moiety .
Chemical Reactions Analysis
The reactivity of thiazole derivatives has been studied in various chemical reactions. For instance, the spontaneous aerobic oxidation of ethyl 2-phenyl-2-(thiazol-2-yl)acetate led to the synthesis of ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate, highlighting an important degradation pathway . Moreover, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were reacted with active methylene reagents to yield pyran, pyridine, and pyridazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives have been characterized using spectroscopic and thermal analysis. The novel ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate was studied using NMR, FT-IR, and FT-Raman spectroscopy, and its thermal stability was assessed by TGA and DSC, showing stability above 249.8 °C . Computational studies using density functional theory (DFT) have also been conducted to support experimental results and to obtain quantum chemical parameters .
Scientific Research Applications
Synthesis and Application in Compound Development
Synthesis of Novel Compounds : Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate has been used in the synthesis of various novel compounds, such as ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, which was synthesized by cyclization of thioamide with 2-chloroacetoacetate (Tang Li-jua, 2015).
Antimicrobial Activity : Several studies have focused on synthesizing new thiazole substituted 1,3,4-oxadiazole derivatives using Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate, which showed good antibacterial and antifungal activity (Siddhant V. Kokate & S. Patil, 2021).
Pharmacological Activities : A study on the synthesis and pharmacological activities of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates revealed significant anti-inflammatory, analgesic, and antioxidant activities, indicating its potential in pharmaceutical research (M. Attimarad, M. Khedr, & Bandar E. Aldhubiab, 2017).
Anti-Diabetic Agents : Novel bi-heterocycles synthesized from Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate have shown potent inhibitory potential against α-glucosidase enzyme, suggesting their use as anti-diabetic agents (Muhammad Athar Abbasi et al., 2020).
Mechanism of Action
Target of Action
Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate is a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been found to interact with various biological targets, including enzymes and receptors . .
Mode of Action
The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This allows the compound to interact with its targets in various ways, potentially leading to changes in the targets’ function .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. They may activate or inhibit enzymes, stimulate or block receptors, and influence other components of biological systems
Result of Action
The molecular and cellular effects of Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate’s action would depend on its specific targets and mode of action. Given the compound’s potential to interact with various targets and affect multiple pathways, it could have diverse effects .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5-10-8(9-2)13-6/h5H,3-4H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRGCVNVVKCPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate |
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